molecular formula C6H9N B13498460 (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene

(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene

Cat. No.: B13498460
M. Wt: 95.14 g/mol
InChI Key: DLAUQDHZCKKXBK-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and reactivity. The presence of the nitrogen atom in the bicyclic framework imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions typically require moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various amine derivatives, functionalized bicyclic compounds, and oxidized products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-7-Azabicyclo[2.2.1]hept-2-ene is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct reactivity and interaction capabilities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

(1S,4R)-7-azabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C6H9N/c1-2-6-4-3-5(1)7-6/h1-2,5-7H,3-4H2/t5-,6+

InChI Key

DLAUQDHZCKKXBK-OLQVQODUSA-N

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1N2

Canonical SMILES

C1CC2C=CC1N2

Origin of Product

United States

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